molecular formula C15H16N2O3 B7787566 ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

Cat. No.: B7787566
M. Wt: 272.30 g/mol
InChI Key: PIIZTSVWNHWIOE-XFXZXTDPSA-N
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Description

The compound with the identifier “ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate” is a chemical entity with significant scientific interest

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to monitor and control the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, this compound has potential therapeutic applications, including its use as a drug candidate for treating certain diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in the desired outcome. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.

Properties

IUPAC Name

ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(19)13-10(2)17-14(18)12(13)9-16-11-7-5-4-6-8-11/h4-9,16H,3H2,1-2H3,(H,17,18)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIZTSVWNHWIOE-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1=CNC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(NC(=O)/C1=C\NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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